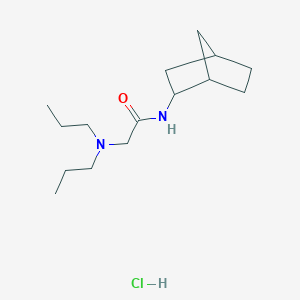
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.
Mécanisme D'action
The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.
Applications De Recherche Scientifique
DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
101651-30-3 |
|---|---|
Nom du produit |
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride |
Formule moléculaire |
C15H29ClN2O |
Poids moléculaire |
288.85 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H |
Clé InChI |
ZMPTXXQGUJHLGM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
SMILES canonique |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
Synonymes |
2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




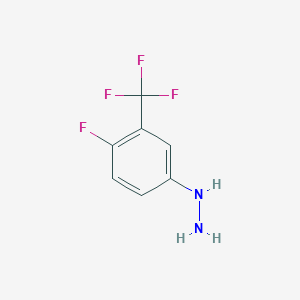

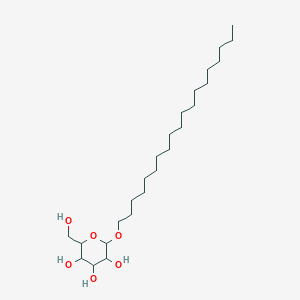

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
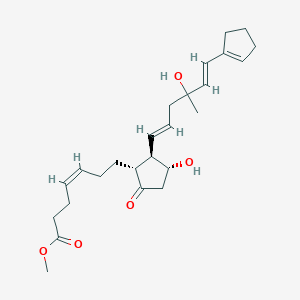
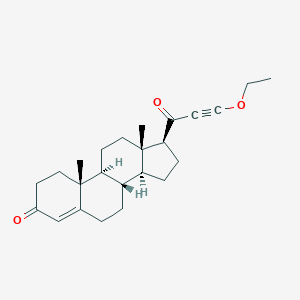
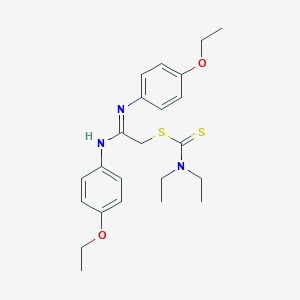
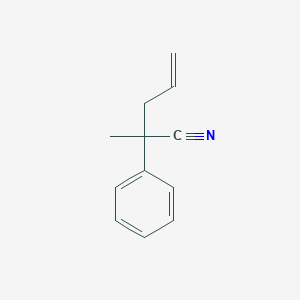
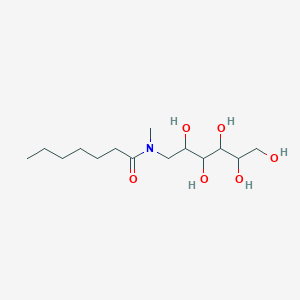
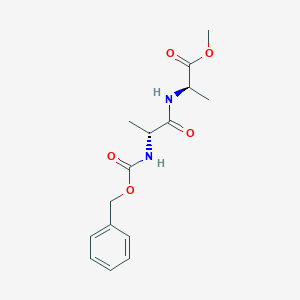
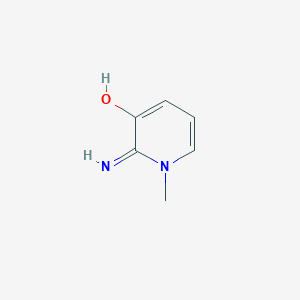
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)